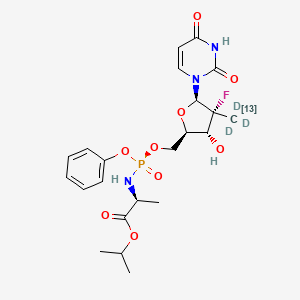

Sofosbuvir 13CD3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

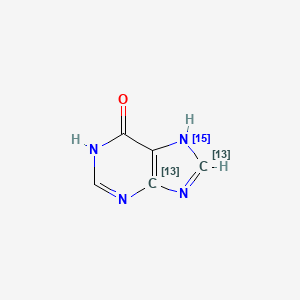

Sofosbuvir 13CD3 is the isotope labelled analog of Sofosbuvir(PSI-7977), which is an investigational nucleotide analog for treatment of chronic HCV infection.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Pharmacodynamics

Sofosbuvir is a potent, orally administered nucleotide analog prodrug inhibitor of the hepatitis C virus (HCV) NS5B polymerase. It undergoes intracellular activation to form GS-461203 (active triphosphate, not detected in plasma), and the inactive, renally eliminated metabolite GS-331007 is the primary analyte for clinical pharmacology studies. Sofosbuvir has linear pharmacokinetics with minimal accumulation upon multiple dosing and can be administered without dose modification in HCV-infected patients with hepatic or mild to moderate renal impairment. It also has a low propensity for clinically significant drug interactions with common medications used by HCV-infected patients (Kirby et al., 2015).

Global Research Trends

A bibliometric analysis of global research on sofosbuvir revealed intense research activity in recent years, with modest contributions from Latin America. This highlights the global interest in sofosbuvir for HCV treatment and the need for improved scientific research policies to maximize access to treatments, especially in low and middle-income countries (Hernández-Vásquez & Rosselli, 2017).

Clinical Efficacy and Tolerability

Sofosbuvir has pangenotypic antiviral activity, a high genetic barrier to resistance, and achieves high sustained virological response rates in HCV-infected patients. It is effective in various patient populations, including those co-infected with HCV and HIV and patients undergoing liver transplantation. Generally well-tolerated, sofosbuvir's adverse events are consistent with those expected from ribavirin and peginterferon-α (Keating, 2014).

Resistance Mechanisms and Bioinformatics Characterization

Despite sofosbuvir's high barrier to resistance, low-frequency NS5B substitutions associated with treatment failure were identified in clinical trials. These variants, including L159F and V321A, emerged in a small percentage of subjects and could affect sofosbuvir's anti-HCV activity. Structural bioinformatics approaches were used to characterize these potential resistance-associated substitutions (Donaldson et al., 2015).

Future Opportunities

The development of sofosbuvir opened up opportunities for better nucleoside/nucleotide treatments for HCV. Future nucleos(t)ide HCV inhibitors aiming to compete with sofosbuvir should address its limitations, such as reduced efficacy in genotype 3 patients, and enable reduced therapy duration and orthogonal resistance profiles (Sofia, 2014).

Eigenschaften

Molekularformel |

C21(13C)H26D3FN3O9P |

|---|---|

Molekulargewicht |

533.46 |

IUPAC-Name |

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36-/m0/s1/i4+1D3 |

SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

Synonyme |

Sofosbuvir-13C-D3; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,6R,10R,14R,15R,18S,23R)-14-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-dione](/img/structure/B1149855.png)